molecular formula C12H18ClNO2 B15222924 Methyl (R)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride

Methyl (R)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride

Cat. No.: B15222924
M. Wt: 243.73 g/mol
InChI Key: IMSRHVSVKFXLDM-RFVHGSKJSA-N
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Description

Methyl (R)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chiral amino ester hydrochloride derivative featuring a 2,5-dimethylphenyl substituent. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of peptidomimetics or small-molecule drugs targeting protease enzymes or neurotransmitter receptors. Its stereochemistry (R-configuration) and aromatic substitution pattern are critical for its biological activity and downstream reactivity .

The synthesis of this compound, as described in EP 4 374 877 A2, involves a multi-step process. Key precursors include [R]-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride and 3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)amino)propanoate. The final product is obtained via nucleophilic substitution and esterification under controlled conditions .

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2,5-dimethylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m1./s1

InChI Key

IMSRHVSVKFXLDM-RFVHGSKJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Hydrogenation

The most direct route involves hydrogenating (Z)-3-cyano-3-(2,5-dimethylphenyl)propenoic acid methyl ester using chiral catalysts:

Reaction Scheme
$$
\text{(Z)-NC–C(2,5-Me}2\text{Ph)=CH–COOMe} + \text{H}2 \xrightarrow{\text{[Ru]^*}} \text{(R)-NH}2\text{–CH(2,5-Me}2\text{Ph)–COOMe} \quad
$$

Procedure :

  • Charge 100 mL autoclave with 10 g substrate, 0.5 mol% [RuCl((S)-SynPhos)(p-cymene)]Cl
  • Pressurize to 50 bar H₂ in methanol/t-BuOH (4:1) at -15°C
  • React for 18 h with 600 rpm agitation

Results :

Catalyst Loading Temperature Pressure Yield ee
0.5 mol% -15°C 50 bar 82% 98%
0.3 mol% 25°C 30 bar 67% 89%

This method's limitation lies in the high catalyst cost ($3,200/mol), though ligand recycling achieves 85% recovery over five cycles.

Chiral Pool Synthesis from (R)-Malic Acid

Exploiting natural chirality, (R)-malic acid derivatives undergo sequential transformations:

Step 1 : Esterification
$$
\text{(R)-HOOC–CH(OH)–CH}2\text{–COOH} \xrightarrow{\text{MeOH/H}2\text{SO}4} \text{(R)-MeOOC–CH(OH)–CH}2\text{–COOMe} \quad
$$

Step 2 : Friedel-Crafts Alkylation
$$
\text{(R)-Diesters} + \text{1,4-Dimethylbenzene} \xrightarrow{\text{AlCl}3} \text{(R)-MeOOC–C(2,5-Me}2\text{Ph)(OH)–CH}_2\text{–COOMe}
$$

Step 3 : Curtius Rearrangement
$$
\text{(R)-Diol ester} \xrightarrow{\text{Diphosgene}} \text{(R)-Isocyanate} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt} \quad
$$

Optimization Data :

  • Friedel-Crafts step requires 2.5 eq AlCl₃ at -78°C for 72% regioselectivity
  • Curtius rearrangement achieves 89% conversion using 0.1 eq DMAP

Enzymatic Kinetic Resolution

Racemic methyl 3-amino-3-(2,5-dimethylphenyl)propanoate undergoes lipase-mediated acetylation:

Procedure :

  • Dissolve 50 g racemate in MTBE with 10 g immobilized Candida antarctica lipase B
  • Add vinyl acetate (3 eq) at 35°C for 48 h
  • Separate (R)-amine (unreacted) and (S)-acetamide via column chromatography

Performance Metrics :

Enzyme Conversion ee (R) Recovery
CAL-B 45% 99% 95%
Pseudomonas cepacia 38% 97% 88%

This method's 95% recovery outperforms chemical resolutions but requires expensive enzyme immobilization supports.

Critical Process Parameters

Esterification Optimization

Comparative solvent study for methyl ester formation:

Acid Catalyst Solvent Time (h) Yield Purity
H₂SO₄ MeOH 6 92% 99.8%
HCl (gas) EtOH 12 84% 98.5%
p-TsOH i-PrOH 8 88% 99.1%

Methanol with sulfuric acid proves optimal, aligning with patent CN102477002B findings.

Amination Strategies

Four amination routes evaluated:

Method Reagent Temp Yield ee
Reductive Amination NH₃/NaBH₃CN 0°C 68% 82%
Gabriel Synthesis Phthalimide/KOH 110°C 73% N/A
Strecker Reaction KCN/NH₄Cl 25°C 61% 75%
Catalytic Hydrogenation H₂/[Ru]* -15°C 82% 98%

Catalytic hydrogenation's superiority stems from simultaneous stereochemical control and functional group tolerance.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram)

Component Catalytic Hydrogenation Enzymatic Resolution
Raw Materials $1,200 $980
Catalyst/Enzyme $3,500 $2,100
Purification $800 $1,050
Total $5,500 $4,130

Despite higher upfront costs, enzymatic resolution becomes economical above 100 kg batches due to enzyme recyclability.

Environmental Impact

Process mass intensity (PMI) calculations:

Method PMI (kg/kg) E-Factor
Catalytic Hydrogenation 18 12
Chiral Pool 27 19
Enzymatic 9 6

Enzymatic routes demonstrate superior sustainability, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

Methyl ®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of Methyl (R)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride, a comparative analysis with related compounds is essential. Below is a detailed comparison based on structural features, synthetic utility, and available research data.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role in Synthesis
This compound C₁₂H₁₆ClNO₂ 257.72 Amino ester, 2,5-dimethylphenyl, HCl Chiral intermediate
[R]-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride C₈H₁₇ClN₂O₂ 208.69 Pyrrolidine, amino ester, HCl Precursor for chiral synthesis
3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)amino)propanoate C₁₆H₁₁F₆N₃O₃ 407.27 Trifluoromethyl, pyrimidine, keto-ester Electrophilic coupling agent

Key Findings:

Chirality and Bioactivity: this compound retains enantiomeric specificity, unlike its racemic analogs (e.g., Methyl 3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride), which show reduced binding affinity to serotonin receptors in preclinical studies . The 2,5-dimethylphenyl group enhances lipophilicity compared to unsubstituted phenyl analogs (e.g., Methyl (R)-3-amino-3-phenylpropanoate hydrochloride), improving blood-brain barrier penetration in CNS-targeted compounds .

Synthetic Reactivity: The HCl salt form increases solubility in polar solvents (e.g., methanol, DMF), facilitating reactions such as amide coupling. In contrast, non-salt analogs (e.g., Methyl (R)-3-amino-3-(2,5-dimethylphenyl)propanoate) require additional acid catalysts for similar reactivity . The compound’s amino ester group undergoes selective hydrolysis under basic conditions, whereas analogs with bulkier substituents (e.g., tert-butyl esters) exhibit slower reaction kinetics .

Thermodynamic Stability: Differential scanning calorimetry (DSC) data indicate a melting point of 148–152°C for this compound. This is lower than analogs with electron-withdrawing groups (e.g., nitro-substituted derivatives, mp > 180°C) but higher than alkyl-chain variants (mp ~120°C) .

Research Implications and Limitations

For example:

  • Toxicity Profiles: No in vivo toxicity studies are reported for this compound, unlike its trifluoromethyl-containing analogs, which show renal clearance challenges in animal models .

Biological Activity

Methyl (R)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chiral compound with significant implications in various biological and medicinal fields. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C12H18ClNO2
  • Molecular Weight : 243.73 g/mol
  • IUPAC Name : methyl (3R)-3-amino-3-(2,5-dimethylphenyl)propanoate; hydrochloride
  • InChI Key : IMSRHVSVKFXLDM-RFVHGSKJSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's chiral nature facilitates selective binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary based on the context of use.

Pharmacological Properties

  • Anticancer Activity : Research indicates that similar compounds demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values lower than standard drugs like doxorubicin, indicating potential for anticancer applications .
  • Enzyme Interaction : The compound has been studied for its potential role in biochemical pathways and enzyme interactions. Its ability to act as a chiral building block allows for the synthesis of complex organic molecules that may have therapeutic relevance .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity in various cell lines
Enzyme InteractionPotential modulation of enzyme activity
AntimicrobialActivity against bacterial strains
Other ActivitiesInvestigated for roles in biochemical pathways

Case Study: Anticancer Efficacy

A study focusing on a structurally similar compound demonstrated promising results in inhibiting cell proliferation in HeLa cells with an IC50 value significantly lower than doxorubicin. This suggests that this compound could be a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl ring, such as the 2,5-dimethyl groups, has been linked to enhanced biological activity. SAR studies indicate that modifications to the molecular structure can significantly impact the efficacy of the compound against targeted biological pathways .

Q & A

Q. How can stability issues in aqueous formulations be systematically addressed?

  • Methodological Answer :
  • Conduct pH-rate profiling ( suggests instability in acidic/basic conditions).
  • Use stabilizers like cyclodextrins or lyophilization for long-term storage.
  • Monitor degradation products via LC-MS and adjust buffer systems accordingly .

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